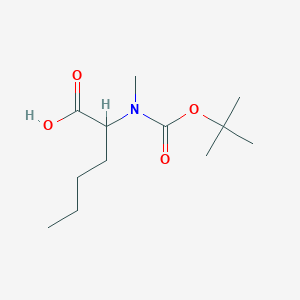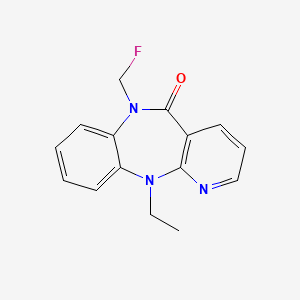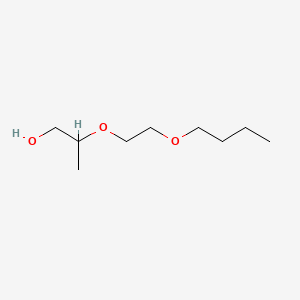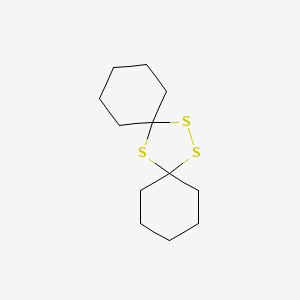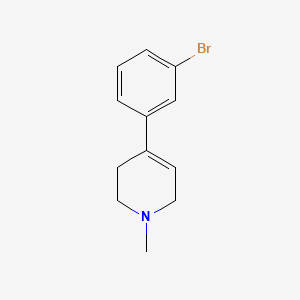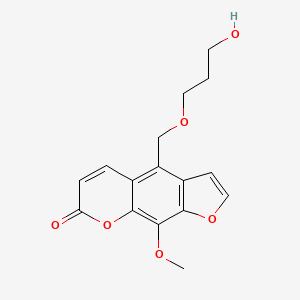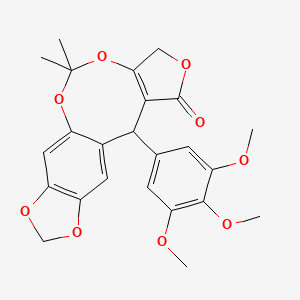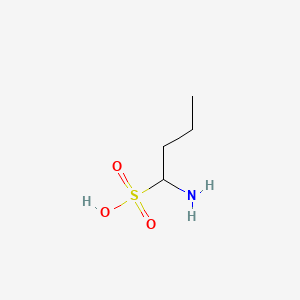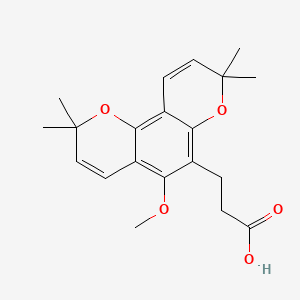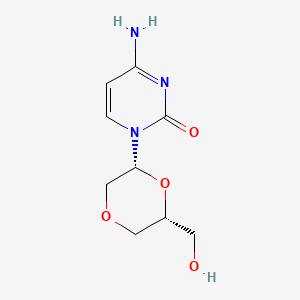
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine is a synthetic compound that combines the structural features of a dioxane ring and cytosine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and cytosine moieties in its structure suggests that it could exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine typically involves the formation of the dioxane ring followed by the introduction of the cytosine moiety. One common method is the cyclization of a suitable diol precursor with formaldehyde under acidic conditions to form the dioxane ring. Subsequently, the hydroxymethyl group can be introduced via a hydroxymethylation reaction. Finally, the cytosine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods This could include the use of continuous flow reactors for the cyclization and hydroxymethylation steps to improve yield and reduce reaction times
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Hydroxyl or alkyl derivatives.
Substitution: Various substituted cytosine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a nucleoside analog in DNA and RNA studies.
Medicine: Explored for its antiviral and anticancer properties due to its structural similarity to cytosine.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine involves its interaction with biological macromolecules. The cytosine moiety can form hydrogen bonds with nucleic acids, potentially interfering with DNA and RNA synthesis. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The hydroxymethyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-uracil: Similar structure but with uracil instead of cytosine.
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-thymine: Contains thymine instead of cytosine.
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-adenine: Features adenine in place of cytosine.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine is unique due to the presence of the cytosine moiety, which allows it to interact specifically with nucleic acids. This specificity can be advantageous in applications where targeted interaction with DNA or RNA is desired, such as in antiviral or anticancer therapies. The combination of the dioxane ring and hydroxymethyl group also provides unique chemical properties that can be exploited in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
136086-79-8 |
|---|---|
Molekularformel |
C9H13N3O4 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
4-amino-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(14)11-7)8-5-15-4-6(3-13)16-8/h1-2,6,8,13H,3-5H2,(H2,10,11,14)/t6-,8-/m1/s1 |
InChI-Schlüssel |
FYRKOAOARMWXHR-HTRCEHHLSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](CO1)N2C=CC(=NC2=O)N)CO |
Kanonische SMILES |
C1C(OC(CO1)N2C=CC(=NC2=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


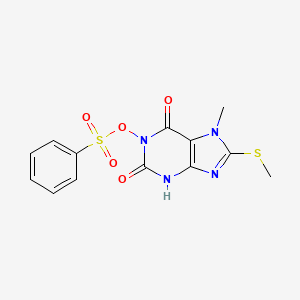
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
